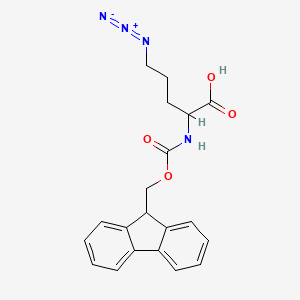![molecular formula C23H22F6N4O3 B13383916 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting. Defluoro Aprepitant is structurally similar to Aprepitant but lacks a fluorine atom, which may influence its pharmacological properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Aprepitant involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolone ring: This involves the reaction of appropriate hydrazine derivatives with isocyanates under controlled conditions.
Morpholine ring formation: This step involves the cyclization of intermediates to form the morpholine ring, which is crucial for the compound’s activity.
Final coupling: The final step involves coupling the triazolone and morpholine intermediates under specific conditions to yield Defluoro Aprepitant.
Industrial Production Methods
Industrial production of Defluoro Aprepitant follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
Defluoro Aprepitant undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Defluoro Aprepitant with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Defluoro Aprepitant has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of neurokinin 1 receptor antagonists.
Biology: In biological research, it is used to study the role of neurokinin 1 receptors in various physiological processes.
Industry: It is used in the pharmaceutical industry for the development of new antiemetic drugs.
作用機序
Defluoro Aprepitant exerts its effects by selectively antagonizing the neurokinin 1 (NK1) receptor. This receptor is involved in the emetic response, and its inhibition helps prevent nausea and vomiting. The compound crosses the blood-brain barrier and binds to NK1 receptors in the central nervous system, blocking the action of substance P, a neuropeptide associated with emesis .
類似化合物との比較
Similar Compounds
Aprepitant: The parent compound, used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of Aprepitant, which is converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Defluoro Aprepitant is unique due to the absence of a fluorine atom, which may alter its pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity, solubility, and overall efficacy compared to other NK1 receptor antagonists .
特性
分子式 |
C23H22F6N4O3 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34) |
InChIキー |
YOBMIXIISZAQGF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)

![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)




![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)



![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
